molecular formula C12H17N3O4 B1442690 1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate CAS No. 1200497-67-1

1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate

Cat. No. B1442690
M. Wt: 267.28 g/mol
InChI Key: LGPJXYSOSAXTID-UHFFFAOYSA-N
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Description

1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate is a chemical compound with the CAS Number: 1200497-67-1. It has a molecular weight of 267.28 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H17N3O4/c1-12(2,3)19-11(17)14-5-6-15-9(14)7-8(13-15)10(16)18-4/h7H,5-6H2,1-4H3 .

Scientific Research Applications

Synthetic and Medicinal Chemistry

Compounds with the imidazo[1,2-b]pyrazole scaffold, similar to the specified chemical, have been extensively studied for their medicinal properties. Research has shown that the imidazo[1,2-b]pyrazole structure is a crucial element in various bioactive molecules, suggesting its importance in drug discovery and development processes. For instance, imidazo[1,2-b]pyridazine, a related scaffold, has been identified as a significant heterocyclic nucleus providing various bioactive molecules, indicating the potential of closely related compounds in medicinal chemistry (Garrido et al., 2021). This suggests that 1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate could also be explored for similar applications in drug design and synthesis.

Environmental Science and Technology

The environmental impact and behaviors of chemical compounds, including those with complex structures like the specified chemical, have been a subject of significant research interest. For example, studies on synthetic phenolic antioxidants (SPAs), which share some functional similarities with the compound , have focused on their environmental occurrence, human exposure, and toxicity (Liu & Mabury, 2020). Such research highlights the importance of understanding the environmental pathways and health implications of these compounds, suggesting a potential area of application for environmental monitoring and assessment studies.

Advanced Materials and Chemical Synthesis

The field of advanced materials and chemical synthesis also presents potential applications for compounds with the imidazo[1,2-B]pyrazole scaffold. The synthesis and transformation of organophosphorus azoles, including imidazoles and related compounds, have been explored for their stereochemical structures and potential in creating novel materials or as intermediates in organic synthesis (Larina, 2023). This suggests that 1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate could be valuable in developing new materials or chemical reactions due to its unique structure.

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, and the signal word is “Warning”. Hazard statements include H302, H315, H320, and H335. Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

1-O-tert-butyl 6-O-methyl 2,3-dihydroimidazo[1,2-b]pyrazole-1,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(17)14-5-6-15-9(14)7-8(13-15)10(16)18-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPJXYSOSAXTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C1=CC(=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate

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